

# Strategic Sourcing and Technical Profile: 1-(3-Chlorophenyl)ethanol

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## Compound of Interest

Compound Name: 1-(3-Chlorophenyl)ethanol

CAS No.: 6939-95-3

Cat. No.: B1582347

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## Executive Summary

**1-(3-Chlorophenyl)ethanol** (CAS: 6939-95-3) serves as a pivotal chiral intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting adrenergic receptors and specific kinase pathways.<sup>[1]</sup> Unlike its 4-chlorophenyl isomer (often associated with agrochemicals like Fenapanil), the 3-chloro isomer is frequently utilized in the development of beta-3 adrenergic agonists (e.g., SR 58572 A) and as a precursor for chiral ligands used in asymmetric catalysis.<sup>[1]</sup>

For drug development professionals, the sourcing strategy for this compound hinges on stereochemistry.<sup>[1]</sup> While racemic material is readily available for early-stage scaffold hopping, late-stage development requires high optical purity (>99% ee), typically achieved via asymmetric hydrogenation (Noyori type) or biocatalytic reduction.<sup>[1]</sup>

## Technical Specifications & Chemical Profile

Property	Specification
IUPAC Name	1-(3-Chlorophenyl)ethanol
Common Synonyms	3'-Chloro-1-phenylethanol; m-Chloro- $\alpha$ -methylbenzyl alcohol
CAS Number	6939-95-3 (Racemic) / 120121-01-9 (R-isomer)
Molecular Formula	C <sub>8</sub> H <sub>9</sub> ClO
Molecular Weight	156.61 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	136°C (at reduced pressure) / ~83-85°C at 1.5 mmHg
Density	1.173 g/mL at 25°C
Flash Point	>110°C
Chiral Center	C1 (Benzylic position)

## Commercial Supply Chain Landscape

The supply chain is tiered by scale and stereochemical requirements.<sup>[1]</sup>

### Tier 1: Industrial & Bulk Chiral Suppliers

For GMP-grade material and kilogram-to-ton scale, suppliers utilizing asymmetric hydrogenation technologies are preferred to avoid costly chiral resolution steps.

- Takasago International Corp: A leader in asymmetric synthesis.<sup>[1]</sup> They supply the (R)-enantiomer (CAS 120121-01-9) utilizing their proprietary Ru-BINAP/SEGPHOS hydrogenation technology.<sup>[1]</sup> This is the preferred source for process development requiring high enantiomeric excess (ee).<sup>[1]</sup>
- Biosynth: Offers specific enantiomers (e.g., VEA12101) for R&D and pilot scale, often utilizing biocatalytic routes.<sup>[1]</sup>

## Tier 2: R&D Catalog Suppliers (Gram Scale)

For medicinal chemistry and reference standards.

- Sigma-Aldrich (Merck): Lists the racemic compound (Product #6939-95-3) and select enantiomers.[\[1\]](#)
- TCI Chemicals: Provides standard purity (>97%) for general synthesis.[\[1\]](#)
- Alfa Aesar (Thermo Fisher): Legacy supplier for laboratory-scale quantities.[\[1\]](#)

## Supply Chain Risk Assessment[\[1\]](#)

- Availability: Racemic material is a commodity.[\[1\]](#) Enantiopure material has a lead time of 2-4 weeks if not in stock at Tier 1 suppliers.[\[1\]](#)
- Cost Driver: The cost differential between racemic and enantiopure is significant (~5x-10x).[\[1\]](#) Early-stage projects should utilize racemic material for structure-activity relationship (SAR) studies unless the chiral center is known to be critical for binding.[\[1\]](#)

## Synthesis & Manufacturing Methodologies

The "Make vs. Buy" decision often depends on the required stereochemistry.[\[1\]](#) Below are the three primary manufacturing routes.

### Route A: Chemical Reduction (Racemic)

Best for: Early-stage SAR, Reference Standards. This is the standard laboratory synthesis.[\[1\]](#) It uses 3-Chloroacetophenone as the starting material.[\[1\]](#)

- Reagents: Sodium Borohydride (NaBH<sub>4</sub>), Methanol/THF.[\[1\]](#)
- Protocol:
  - Dissolve 3-chloroacetophenone (1.0 eq) in Methanol at 0°C.
  - Slowly add NaBH<sub>4</sub> (0.5-1.0 eq) to control hydrogen evolution.[\[1\]](#)
  - Stir for 2 hours; quench with aqueous HCl.

- Extract with Ethyl Acetate.[1] Yields ~95% racemic alcohol.[1]

## Route B: Asymmetric Hydrogenation (Industrial Preferred)

Best for: Process Scale-up, (R)-Enantiomer. This route utilizes Noyori Asymmetric Hydrogenation.[1] It is the most scalable method for producing the (R)-isomer.[1]

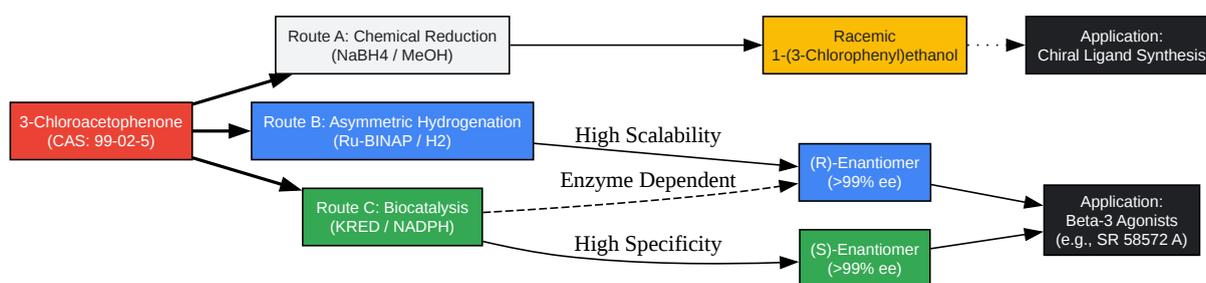
- Catalyst: RuCl<sub>2</sub> or Ru-SEGPHOS.[1]
- Conditions: H<sub>2</sub> pressure (10-50 bar), Isopropanol solvent.
- Insight: This route avoids the 50% yield loss inherent in kinetic resolution.[1]

## Route C: Biocatalytic Reduction

Best for: High Selectivity, Green Chemistry. Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) can be tuned to produce either (R) or (S) with >99% ee.[1]

- Enzymes: Rhodobacter capsulatus (yields R), Daucus carota (yields S).[1]
- Cofactor: NADPH recycling system (Glucose/GDH).[1]

## Visualization: Synthesis Workflow



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Figure 1: Divergent synthesis pathways for **1-(3-Chlorophenyl)ethanol** showing the transition from commodity starting material to high-value chiral intermediates.[1]

## Quality Control & Safety

### Analytical Validation

For chiral batches, standard HPLC/GC is insufficient.[1]

- Chiral HPLC Method:
  - Column: Chiralcel OD-H or AD-H.[1]
  - Mobile Phase: Hexane:Isopropanol (90:10 to 98:2).[1]
  - Detection: UV at 210 nm or 254 nm.[1]
  - Acceptance Criteria: >98.5% ee for pharmaceutical intermediates.

### Handling & Safety (GHS)[1]

- Signal Word: Warning.
- Hazard Statements:
  - H315: Causes skin irritation.[1]
  - H319: Causes serious eye irritation.[1]
- Storage: Store in a cool, dry place. The compound is stable at room temperature but hygroscopic.[1] Keep containers tightly sealed to prevent moisture uptake which can affect stoichiometry in downstream coupling reactions.[1]

### References

- National Center for Biotechnology Information (PubChem). **1-(3-Chlorophenyl)ethanol** (CID 97779).[1] Retrieved from [[Link](#)][1]

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